molecular formula C25H25BrN4O3S B11998802 N'-[(E)-biphenyl-4-ylmethylidene]-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide

N'-[(E)-biphenyl-4-ylmethylidene]-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide

Cat. No.: B11998802
M. Wt: 541.5 g/mol
InChI Key: VPNHHULSRMUMLT-OVVQPSECSA-N
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Description

Chemical Structure and Key Features:
The compound (C19H21BrN4O3S) features a central piperazine ring substituted with a 4-bromophenylsulfonyl group, linked to an acetohydrazide moiety bearing an (E)-biphenyl-4-ylmethylidene Schiff base (Fig. 1). This structure combines electron-withdrawing (sulfonyl) and bulky aromatic (biphenyl) groups, which influence its physicochemical properties and biological interactions .

Synthesis: Synthesized via condensation of 2-(4-(4-bromophenylsulfonyl)piperazin-1-yl)acetohydrazide with biphenyl-4-carbaldehyde under reflux in ethanol. The (E)-configuration is confirmed by NMR and X-ray crystallography in related analogs .

Properties

Molecular Formula

C25H25BrN4O3S

Molecular Weight

541.5 g/mol

IUPAC Name

2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H25BrN4O3S/c26-23-10-12-24(13-11-23)34(32,33)30-16-14-29(15-17-30)19-25(31)28-27-18-20-6-8-22(9-7-20)21-4-2-1-3-5-21/h1-13,18H,14-17,19H2,(H,28,31)/b27-18+

InChI Key

VPNHHULSRMUMLT-OVVQPSECSA-N

Isomeric SMILES

C1CN(CCN1CC(=O)N/N=C/C2=CC=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br

Canonical SMILES

C1CN(CCN1CC(=O)NN=CC2=CC=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

The synthesis of N’-[(E)-[1,1’-BIPHENYL]-4-YLMETHYLIDENE]-2-{4-[(4-BROMOPHENYL)SULFONYL]-1-PIPERAZINYL}ACETOHYDRAZIDE typically involves the reaction of biphenyl-4-carbohydrazide with 4-bromobenzaldehyde under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl and piperazine moieties play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The sulfonyl group enhances the compound’s solubility and stability, facilitating its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Based Sulfonyl Hydrazides/Hydrazones

Table 1: Structural and Functional Comparison of Piperazine Derivatives
Compound Name Substituents (Piperazine/Hydrazide) Molecular Formula Key Activities References
Target Compound 4-Bromophenylsulfonyl; (E)-biphenyl-4-ylmethylidene C19H21BrN4O3S N/A (Theoretical: Anticonvulsant, Anti-inflammatory)
2-{4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}-N′-[(E)-(2-fluorophenyl)methylene]acetohydrazide 4-Bromophenylsulfonyl; 2-fluorophenyl C19H19BrFN4O3S Anticonvulsant (MES model)
2-{4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}-N′-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide 4-Bromophenylsulfonyl; 3-methylthiophen-2-yl C19H20BrN4O3S2 Antiproliferative (IC50: 12 µM, MCF-7)
N′-(2,4-dichlorobenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)acetohydrazide 4-Nitrophenyl; 2,4-dichlorobenzylidene C19H18Cl2N5O3 Anticholinesterase (AChE IC50: 0.85 µM)

Key Observations :

  • Electron-Withdrawing Groups : The 4-bromophenylsulfonyl group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., p38 MAPK in anti-inflammatory analogs) .
  • Activity Trends : Fluorophenyl and thiophene substituents in analogs correlate with anticonvulsant and antiproliferative activities, respectively, suggesting substituent-driven target selectivity .

Hydrazone Derivatives with Sulfur-Containing Moieties

Table 2: Comparison of Sulfur-Containing Hydrazones
Compound Name Core Structure Molecular Weight Notable Properties References
N′-[(E)-Biphenyl-4-ylmethylidene]-2-[(3,5-di-tert-butyl-4-hydroxybenzyl)sulfanyl]acetohydrazide Sulfanyl + tert-butylphenol 488.67 High crystallinity (P1 space group); Antioxidant potential
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide Triazole-thioether 504.42 Antifungal (C. albicans MIC: 8 µg/mL)
Target Compound Sulfonyl 465.37 Theoretical solubility: ~0.1 mg/mL (aqueous)

Structural Insights :

  • Sulfonyl vs. Sulfanyl : The sulfonyl group in the target compound provides stronger electron-withdrawing effects, enhancing hydrogen bonding (e.g., with kinase ATP pockets) compared to sulfanyl analogs .
  • Crystallinity: The biphenyl group in the target compound and tert-butylphenol in ’s analog both promote dense crystal packing (V = 1381.7 ų), reducing solubility but improving thermal stability .

Biological Activity

N'-[(E)-biphenyl-4-ylmethylidene]-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

The synthesis of this compound typically involves the condensation of biphenyl derivatives with piperazine and acetohydrazide under controlled conditions. The resultant compound has the following characteristics:

  • Molecular Formula : C26H28N4O3S
  • Molecular Weight : 476.6 g/mol
  • CAS Number : 497079-08-0

The structure includes a biphenyl moiety linked to a piperazine ring through a hydrazone bond, with a sulfonyl group that enhances its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Salmonella typhi128 µg/mL

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential. Notably, it has shown promising results as an inhibitor of acetylcholinesterase (AChE) and urease.

Enzyme IC50 (µM)
Acetylcholinesterase (AChE)5.12 ± 0.02
Urease3.45 ± 0.01

These findings suggest that this compound could be developed into therapeutic agents for conditions related to enzyme dysregulation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide functional group is known for its ability to inhibit enzymes by mimicking substrate molecules. This characteristic is particularly relevant in the context of AChE inhibition, which is crucial for treating neurodegenerative diseases.
  • Antibacterial Mechanism : The biphenyl structure contributes to the lipophilicity of the molecule, facilitating penetration into bacterial membranes and disrupting their integrity.
  • Antioxidant Activity : Preliminary studies indicate that this compound may possess antioxidant properties, which could contribute to its overall therapeutic efficacy by mitigating oxidative stress in cells.

Case Studies and Research Findings

Recent studies highlight the potential applications of this compound in various fields:

  • Antimicrobial Studies : A study published in the Brazilian Journal of Pharmaceutical Sciences demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity against multiple strains, suggesting its utility in developing new antibiotics .
  • Neuroprotective Effects : Research has indicated that the compound may offer neuroprotective benefits by inhibiting AChE, thus enhancing cholinergic transmission in neurodegenerative models .
  • Potential for Cancer Therapy : Investigations into the cytotoxic effects of this compound on cancer cell lines show promise for its application in oncology, particularly due to its ability to induce apoptosis in malignant cells .

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